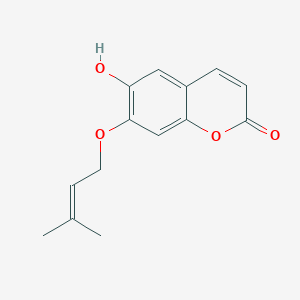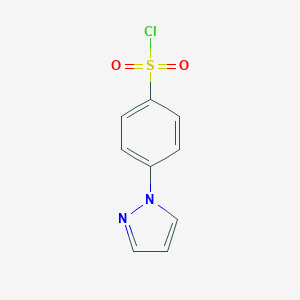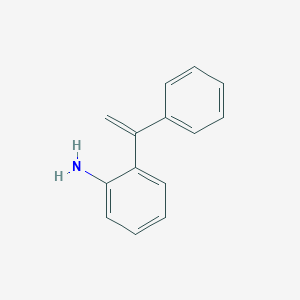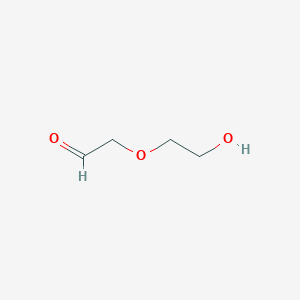
3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one, also known as HMC or homocryptotanshinone, is a natural compound derived from the roots of the Salvia miltiorrhiza plant. This compound has been extensively studied due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects.
作用机制
The mechanism of action of 3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one is not fully understood, but studies have suggested that it may act through a variety of pathways. One proposed mechanism is through the inhibition of the NF-κB pathway, which is a key mediator of inflammation and cancer. 3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one has been found to inhibit the activation of NF-κB in cancer cells, leading to decreased tumor growth and increased apoptosis.
生化和生理效应
3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one has been found to have a variety of biochemical and physiological effects. In addition to its anticancer, anti-inflammatory, and antioxidant properties, 3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one has also been found to have antimicrobial and antiviral effects. Studies have shown that 3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one can inhibit the growth of a variety of bacteria and viruses, including Staphylococcus aureus and influenza virus.
实验室实验的优点和局限性
One of the advantages of using 3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one in lab experiments is its potent biological activity. 3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one has been found to have a variety of therapeutic properties, making it a useful tool for studying a variety of biological processes. However, one limitation of using 3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one in lab experiments is its low solubility in water, which can make it difficult to work with in certain experimental conditions.
未来方向
There are several future directions for research on 3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one. One area of interest is in the development of 3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one-based therapeutics for the treatment of cancer and other diseases. Another area of interest is in the development of new synthesis methods for 3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one, which could improve its solubility and bioavailability. Finally, further research is needed to fully understand the mechanism of action of 3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one and its potential therapeutic applications in a variety of diseases.
Conclusion
In conclusion, 3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one, or 3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one, is a natural compound derived from the roots of the Salvia miltiorrhiza plant. This compound has been extensively studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects. 3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one has been found to have a variety of biochemical and physiological effects, making it a useful tool for studying a variety of biological processes. While there are some limitations to using 3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one in lab experiments, there are several future directions for research on this promising compound.
合成方法
3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one can be synthesized through a multi-step process involving the extraction of Salvia miltiorrhiza root, isolation of the active compound, and chemical modification. The most common method involves the use of organic solvents such as ethanol or methanol to extract the active compound from the root. The extracted compound is then purified using chromatography techniques, such as high-performance liquid chromatography (HPLC) or flash chromatography. Finally, chemical modifications are made to the purified compound to produce 3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one.
科学研究应用
3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one has been extensively studied for its potential therapeutic properties. One of the most promising applications of 3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one is in the treatment of cancer. Studies have shown that 3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one has potent anticancer effects on a variety of cancer cell lines, including breast, lung, and liver cancer cells. 3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one has been found to induce apoptosis, or programmed cell death, in cancer cells, while leaving healthy cells unharmed.
In addition to its anticancer effects, 3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one has also been found to have anti-inflammatory and antioxidant properties. Studies have shown that 3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one can inhibit the production of inflammatory cytokines and reduce oxidative stress in cells. These properties make 3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one a potential therapeutic agent for a variety of inflammatory and oxidative stress-related diseases, including cardiovascular disease, diabetes, and neurodegenerative diseases.
属性
CAS 编号 |
19275-68-4 |
|---|---|
产品名称 |
3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one |
分子式 |
C16H12O3 |
分子量 |
252.26 g/mol |
IUPAC 名称 |
3-hydroxy-2-(4-methylphenyl)chromen-4-one |
InChI |
InChI=1S/C16H12O3/c1-10-6-8-11(9-7-10)16-15(18)14(17)12-4-2-3-5-13(12)19-16/h2-9,18H,1H3 |
InChI 键 |
QAHZLNKOVIYDGB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)O |
规范 SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)O |
其他 CAS 编号 |
19275-68-4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



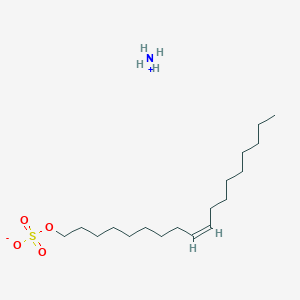
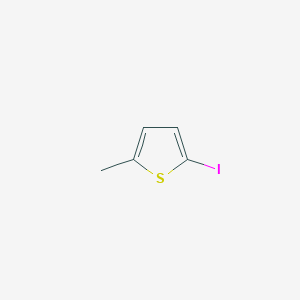
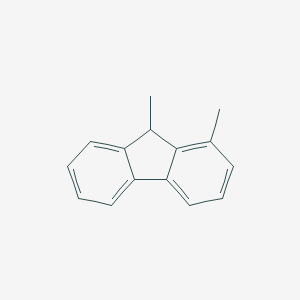
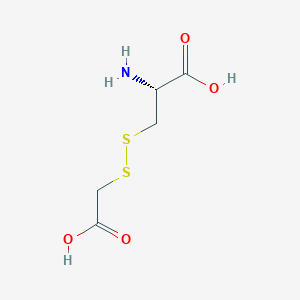
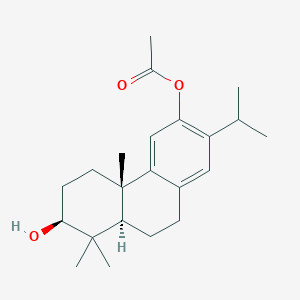
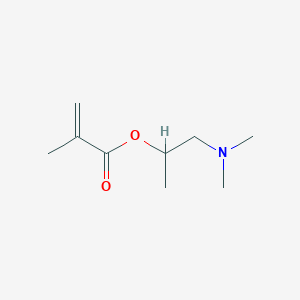
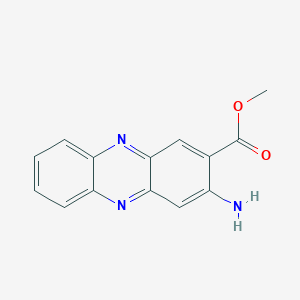
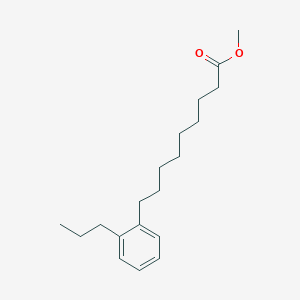
![N-(5-iminobenzo[a]phenoxazin-9-yl)acetamide;hydrochloride](/img/structure/B99149.png)
